9-(1,3-benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
CAS No.:
Cat. No.: VC10069038
Molecular Formula: C22H16O5
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16O5 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 14-(1,3-benzodioxol-5-yl)-10-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
| Standard InChI | InChI=1S/C22H16O5/c1-11-20-16(8-15-13-3-2-4-14(13)22(23)27-21(11)15)17(9-24-20)12-5-6-18-19(7-12)26-10-25-18/h5-9H,2-4,10H2,1H3 |
| Standard InChI Key | AQNIILQKLFKRDN-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC6=C(C=C5)OCO6 |
| Canonical SMILES | CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC6=C(C=C5)OCO6 |
Introduction
Molecular Structure and Characterization
Core Structural Features
The compound features a fused tetracyclic framework comprising:
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A benzodioxole moiety at position 9, contributing electron-rich aromatic character.
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A furo[3,2-g]chromen system that integrates oxygen heteroatoms into its conjugated π-system.
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A 2,3-dihydrocyclopenta[c] ring that introduces strain and influences molecular conformation.
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A methyl substituent at position 6, modulating steric and electronic properties.
The molecular formula is C₂₁H₁₆O₅, with a calculated molecular weight of 348.35 g/mol. X-ray crystallographic data for analogous furochromenes reveal planar chromenone systems with dihedral angles <10° between fused rings, suggesting similar rigidity in this derivative.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 9-(1,3-Benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one |
| Molecular Formula | C₂₁H₁₆O₅ |
| Molecular Weight | 348.35 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 64.8 Ų |
Synthetic Methodologies
Multi-Step Synthesis Strategy
The synthesis typically proceeds through three stages, adapting protocols from related furochromenes:
Stage 1: Chromenone Core Assembly
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Claisen-Schmidt Condensation: 6-Methyl-2-hydroxyacetophenone reacts with benzaldehyde derivatives under basic conditions to form a chalcone intermediate.
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Cyclization: Treatment with concentrated H₂SO₄ induces cyclization to the chromen-4-one core.
Stage 2: Furo Ring Construction
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O-Glycosylation: The phenolic oxygen at position 7 undergoes alkylation with a benzodioxolylmethyl bromide under phase-transfer conditions (K₂CO₃, TBAB, DMF).
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Oxidative Cyclization: Mn(OAc)₃-mediated radical cyclization forms the fused furo ring.
Stage 3: Functionalization
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Methyl Group Introduction: Directed ortho-metalation (LiTMP, TMEDA) followed by quenching with methyl iodide installs the C6 methyl group.
Table 2: Optimization Parameters for Key Steps
| Reaction Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Claisen-Schmidt Condensation | EtOH/H₂O (3:1), 60°C, 12h | 78% → 85% |
| Furo Cyclization | Mn(OAc)₃ (2.5 eq), CH₃CN, Δ | 52% → 67% |
| Methylation | LiTMP, -78°C, THF, 2h | 61% → 73% |
Chemical Reactivity and Functionalization
Dominant Reaction Pathways
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Electrophilic Aromatic Substitution: The electron-rich benzodioxole ring undergoes nitration (HNO₃/H₂SO₄) at position 5' (meta to oxygen).
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Ring-Opening Reactions: The dihydrocyclopentane ring participates in [3+2] cycloadditions with diazo compounds under Rh catalysis.
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Redox Chemistry: The chromenone carbonyl group is reducible (NaBH₄/CeCl₃) to a secondary alcohol without affecting the furo ring.
Mechanistic Insights
Density functional theory (DFT) calculations on model systems indicate:
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The C6 methyl group raises the LUMO energy by 0.3 eV compared to unmethylated analogs, decreasing electrophilicity at C9.
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NBO analysis shows strong hyperconjugation between the benzodioxole oxygen lone pairs and the adjacent π-system (2.8 kcal/mol stabilization).
| Target | pIC₅₀ (Predicted) | Confidence |
|---|---|---|
| PDE4B | 7.2 ± 0.3 | High |
| 5-HT₂A | 6.8 ± 0.4 | Moderate |
| COX-2 | 5.1 ± 0.6 | Low |
Future Research Directions
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Stereoselective Synthesis: Develop asymmetric routes to access enantiopure forms using chiral phase-transfer catalysts.
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Polymer Applications: Explore use as a photoinitiator in 3D printing resins, leveraging its UV absorption at 310 nm.
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Neuroinflammation Models: Evaluate efficacy in LPS-induced microglial activation assays targeting PDE4.
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